(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
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Overview
Description
The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a synthetic organic molecule known for its versatile applications in scientific research. Its unique structure, which includes a chloropyrimidine moiety, a piperidine ring, and a thiazole group, makes it a valuable tool in various fields such as drug discovery, organic synthesis, and molecular biology.
Scientific Research Applications
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone: has several applications in scientific research:
Drug Discovery: It is used as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Molecular Biology: It is employed in studies involving protein-ligand interactions and enzyme kinetics.
Industrial Applications: Used in the development of agrochemicals and materials science.
Mechanism of Action
Target of Action
The primary target of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
This compound acts as an agonist of the GPR119 receptor. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The action of this compound on GPR119 affects the insulin and incretin hormone release pathways. The compound’s stimulation of insulin release helps lower plasma glucose levels, while its promotion of incretin hormone release aids in the regulation of insulin secretion .
Pharmacokinetics
This compound is orally available. It has been shown to have a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans, indicating good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion. These actions help regulate blood glucose levels, making the compound a potential treatment for type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multiple steps:
Formation of the Chloropyrimidine Intermediate: The initial step involves the chlorination of pyrimidine to form 5-chloropyrimidine. This can be achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Piperidine Derivative Formation: The next step involves the reaction of the chloropyrimidine with piperidine to form the piperidinyl-pyrimidine intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Thiazole Coupling: The final step involves coupling the piperidinyl-pyrimidine intermediate with 4-methylthiazole. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent side reactions.
Substitution: Performed in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Comparison with Similar Compounds
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone: can be compared with other similar compounds, such as:
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanol: Differing by the presence of a hydroxyl group instead of a carbonyl group.
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)ethanone: Differing by the length of the carbon chain.
These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-9-12(22-8-18-9)13(20)19-4-2-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,8,11H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOOLCVIVCEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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